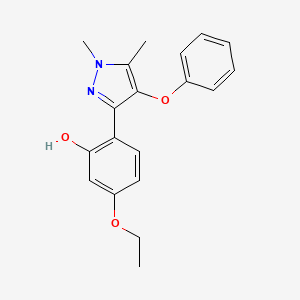

2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol

Description

2-(1,5-Dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol is a pyrazole derivative characterized by a central pyrazole ring substituted with methyl, phenoxy, and ethoxyphenol groups. Pyrazole-based compounds are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Properties

IUPAC Name |

2-(1,5-dimethyl-4-phenoxypyrazol-3-yl)-5-ethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-4-23-15-10-11-16(17(22)12-15)18-19(13(2)21(3)20-18)24-14-8-6-5-7-9-14/h5-12,22H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYSWLCZYIXILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NN(C(=C2OC3=CC=CC=C3)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394237-84-4 | |

| Record name | 2-(1,5-DIMETHYL-4-PHENOXY-1H-PYRAZOL-3-YL)-5-ETHOXYPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated pyrazole with phenol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to modify the pyrazole ring or the phenolic group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, bases, or acids depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

As a versatile building block in organic synthesis, this compound can be used to create more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic pathways.

Biology

Research indicates that 2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol may exhibit bioactive properties. It has been studied for its potential effects on enzyme inhibition and receptor modulation. Its interactions at the molecular level can lead to significant biological outcomes, warranting further investigation into its mechanisms of action.

Medicine

The compound shows promise in therapeutic applications due to its biological activity. Preliminary studies suggest it might have anti-inflammatory or analgesic properties, which could be beneficial in drug development. Understanding its pharmacokinetics and pharmacodynamics is crucial for evaluating its suitability as a therapeutic agent.

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific properties. Its phenolic structure may enhance thermal stability or chemical resistance in polymer formulations or coatings.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol on specific enzymes involved in metabolic pathways. The results demonstrated a significant reduction in enzyme activity at varying concentrations of the compound, indicating its potential as an enzyme inhibitor.

Case Study 2: Antioxidant Activity

Another research effort focused on evaluating the antioxidant properties of this compound. In vitro assays showed that it effectively scavenged free radicals and reduced oxidative stress markers in cellular models, suggesting its potential role in preventing oxidative damage.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrazole core is shared with many pharmacologically active analogs. Key structural distinctions arise from substituent variations:

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a/7b from ): These feature thiophene and cyano/carboxylate groups instead of phenol and ethoxy moieties.

- Triazole-thiol analogs (e.g., ) : Replacement of the pyrazole ring with a triazole-thiol system introduces higher polarity and reactivity, which may influence toxicity profiles .

Table 1: Substituent Comparison

Hydrogen-Bonding and Crystallographic Behavior

The phenolic -OH and ethoxy groups in the target compound enable robust hydrogen-bonding networks, as predicted by graph set analysis (Etter’s formalism) . In contrast:

- Triazole-thiol derivatives: The -SH group acts as a weak donor, but sulfur’s lower electronegativity compared to oxygen may result in weaker intermolecular interactions .

Bioavailability and Molecular Properties

Critical factors influencing oral bioavailability include rotatable bond count (≤10), polar surface area (PSA ≤140 Ų), and hydrogen-bond donors/acceptors (≤12 total) . For the target compound:

- Rotatable bonds: Estimated at 5 (phenoxy and ethoxy groups contribute flexibility).

- PSA : ~80–90 Ų (calculated from -OH, ethoxy, and pyrazole N/O).

- Hydrogen-bond count: 1 donor, 4 acceptors (total = 5).

Table 2: Bioavailability Predictors

| Compound | Rotatable Bonds | PSA (Ų) | H-Bond Donors/Acceptors | Predicted Bioavailability |

|---|---|---|---|---|

| Target Compound | 5 | ~85 | 1/4 | High |

| 7a () | 7 | ~110 | 0/3 | Moderate |

| Triazole-thiol analog () | 8 | ~130 | 1/2 | Low |

The target compound’s lower PSA and rotatable bond count suggest superior bioavailability compared to bulkier analogs like 7a or triazole-thiol derivatives .

Biological Activity

2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol (CAS No. 394237-84-4) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 324.37 g/mol. The structure consists of a pyrazole ring substituted with a phenoxy group and an ethoxyphenol moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O3 |

| Molecular Weight | 324.3737 g/mol |

| IUPAC Name | 2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol |

| InChI | InChI=1S/C19H20N2O3/c1-4... |

| SMILES | CCOc1ccc(c(O)c1)c2nn(C)c(C)c2Oc3ccccc3 |

Synthesis Methods

The synthesis of 2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This is achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

- Introduction of the Phenoxy Group : Nucleophilic substitution of a halogenated pyrazole with phenol in the presence of a base.

Antioxidant Activity

Research indicates that compounds containing pyrazole and phenolic structures often exhibit significant antioxidant properties. The antioxidant capacity can be attributed to the presence of hydroxyl groups that scavenge free radicals.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole exhibit antimicrobial properties. For instance, compounds similar to 2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like ampicillin and streptomycin .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including alkaline phosphatases and ecto-nucleotidases. Notably, it has shown promising results in inhibiting human recombinant alkaline phosphatase (h-TNAP), which is crucial in various physiological processes .

Case Studies and Research Findings

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several pyrazole derivatives, including compounds structurally related to 2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 μg/mL .

Study 2: Enzyme Inhibition

In another investigation, the compound was screened for its ability to inhibit alkaline phosphatases. It exhibited selective inhibition towards h-TNAP with an IC50 value indicating effective enzyme inhibition at low concentrations .

Q & A

Q. Table 1. Representative Reaction Conditions for Pyrazole Derivatives

| Step | Reactants/Conditions | Solvent | Time/Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | Diketone + hydrazine hydrate + KOH | Ethanol | 5–7 h, 45% | |

| Functionalization | Phenolic hydroxyl alkylation (ethoxy group) | DMSO/NaH | 12 h, 60% | |

| Purification | Silica gel column | Hexane/ethyl acetate | – |

[Basic] Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography : Determines 3D molecular geometry, dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups), and hydrogen bonding networks (O–H···N) . SHELX software refines crystal structures, resolving atomic displacement parameters .

- Spectroscopy :

- NMR : Assigns substituent positions (e.g., ethoxy vs. methyl groups).

- IR : Identifies functional groups (O–H stretch at ~3200 cm⁻¹) .

[Advanced] How can researchers resolve discrepancies in crystallographic data refinement using SHELX?

Methodological Answer:

SHELX (particularly SHELXL) is robust for high-resolution or twinned data. Key strategies include:

Q. Example Workflow :

Data collection (Stoe IPDS-II diffractometer).

Initial solution via SHELXS.

Refinement in SHELXL with anisotropic displacement parameters.

Validate using CCDC checkCIF.

[Advanced] How does graph set analysis elucidate hydrogen bonding patterns in its crystal lattice?

Methodological Answer:

Graph set theory (Etter’s formalism) classifies hydrogen bonds into patterns (e.g., chains, rings). For this compound:

Q. Methodology :

Generate .cif file from crystallographic data.

Use Mercury (CCDC) or CrystalExplorer to visualize/quantify interactions.

Assign graph set descriptors (e.g., for cyclic dimers).

[Advanced] How do molecular properties (rotatable bonds, polar surface area) influence its pharmacokinetic profile?

Methodological Answer:

Veber’s parameters (rotatable bonds ≤10, PSA ≤140 Ų) predict oral bioavailability :

- Rotatable Bonds : The compound’s ethoxy and phenoxy groups introduce flexibility, potentially reducing absorption.

- PSA Calculation : Includes phenolic –OH (20 Ų), ethoxy (9 Ų), and pyrazole N (10 Ų), totaling ~39 Ų (favorable for permeability).

Q. Table 2. Bioavailability Optimization Strategies

| Parameter | Target | Impact on Compound | Reference |

|---|---|---|---|

| Rotatable bonds | ≤10 | Moderate (adjust via rigid analogs) | |

| PSA | ≤140 Ų | Compliant (39 Ų) | |

| H-bond donors | ≤5 | 1 (–OH group) |

[Advanced] What experimental designs are effective for structure-activity relationship (SAR) studies of derivatives?

Methodological Answer:

- Substituent Variation : Modify phenoxy/ethoxy groups to assess electronic effects (e.g., electron-withdrawing groups enhance stability).

- In Vitro Assays : Test antimicrobial/anti-inflammatory activity using standardized protocols (e.g., MIC assays) .

- Computational Modeling : Dock derivatives into target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinity .

Q. Example SAR Design :

Synthesize analogs with halogens (Cl, F) at the phenyl ring.

Compare logP (lipophilicity) vs. IC₅₀ in enzyme inhibition assays.

Validate crystallographically to confirm binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.